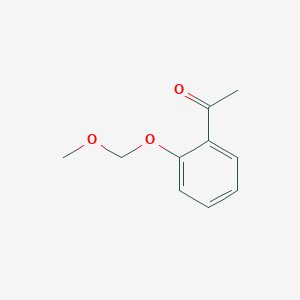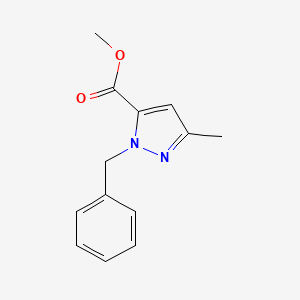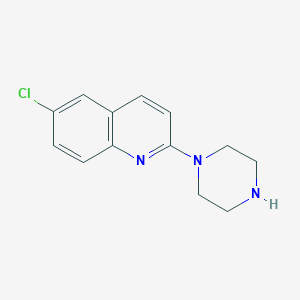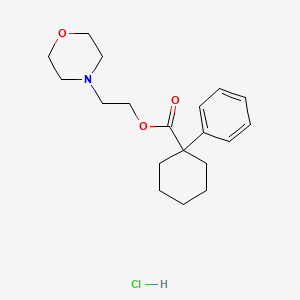
PRE-084 盐酸盐
科学研究应用
PRE-084 盐酸盐具有广泛的科学研究应用:
神经保护: 它在亨廷顿病等神经退行性疾病模型中表现出保护作用,通过激活 NF-κB 信号通路
止咳作用: 在动物模型中表现出降低咳嗽反射的有效性
抗抑郁和促智作用: 在动物研究中表现出改善认知功能和减轻抑郁症状的潜力
心脏保护: 通过激活 Akt-eNOS 通路改善心肌缺血再灌注损伤.
作用机制
PRE-084 盐酸盐主要通过 sigma-1 受体发挥其作用。该受体调节各种细胞过程,包括钙信号传导、蛋白质折叠和神经保护。 通过与 sigma-1 受体结合,PRE-084 盐酸盐增强神经保护蛋白(如神经生长因子 (GDNF))的表达,并激活 NF-κB 和 Akt-eNOS 等通路 .
类似化合物:
可卡因: 也作用于 sigma 受体,但作用靶点范围更广,成瘾性更高.
氟伏沙明: 一种选择性血清素再摄取抑制剂,也与 sigma-1 受体相互作用.
右美沙芬: 一种具有 sigma 受体活性的止咳药.
PRE-084 盐酸盐的独特性: PRE-084 盐酸盐因其对 sigma-1 受体的选择性高以及其强大的神经保护作用而独一无二。 与其他 sigma 受体激动剂不同,它对其他受体系统的亲和力很低,使其成为研究以 sigma-1 受体介导的通路的宝贵工具 .
准备方法
合成路线和反应条件: PRE-084 盐酸盐的合成涉及将 1-苯基环己烷羧酸与 2-(4-吗啉基)乙醇酯化。反应通常使用脱水剂,如二环己基碳二亚胺 (DCC),并在催化剂如 4-二甲基氨基吡啶 (DMAP) 的存在下进行。 所得酯随后通过用盐酸处理转化为其盐酸盐 .
工业生产方法: PRE-084 盐酸盐的工业生产遵循类似的合成路线,但规模更大。该工艺涉及优化反应条件以最大限度地提高产率和纯度。这包括控制温度、反应时间和反应物的摩尔比。 最终产品使用重结晶或色谱技术进行纯化 .
化学反应分析
反应类型: PRE-084 盐酸盐主要由于酯和吗啉官能团的存在而发生取代反应。 它也可以在酸性或碱性条件下参与水解反应,导致形成 1-苯基环己烷羧酸和 2-(4-吗啉基)乙醇 .
常用试剂和条件:
取代反应: 通常涉及亲核试剂,如胺或硫醇。
水解反应: 在盐酸等酸或氢氧化钠等碱的存在下进行。
主要产物:
相似化合物的比较
Cocaine: Also acts on sigma receptors but has a broader range of targets and higher abuse potential.
Fluvoxamine: A selective serotonin reuptake inhibitor that also interacts with sigma-1 receptors.
Dextromethorphan: An antitussive agent with sigma receptor activity.
Uniqueness of PRE-084 Hydrochloride: PRE-084 hydrochloride is unique due to its high selectivity for the sigma-1 receptor and its potent neuroprotective effects. Unlike other sigma receptor agonists, it has minimal affinity for other receptor systems, making it a valuable tool in research focused on sigma-1 receptor-mediated pathways .
属性
IUPAC Name |
2-morpholin-4-ylethyl 1-phenylcyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO3.ClH/c21-18(23-16-13-20-11-14-22-15-12-20)19(9-5-2-6-10-19)17-7-3-1-4-8-17;/h1,3-4,7-8H,2,5-6,9-16H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUJWFJNHTBKCLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2)C(=O)OCCN3CCOCC3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017460 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75136-54-8 | |
| Record name | 2-Morpholinoethyl 1-phenylcyclohexanecarboxylate hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PRE-084 hydrochloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UC7TX5NVC2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does PRE-084 Hydrochloride interact with the sigma-1 receptor and what are the downstream effects on human monocyte-derived dendritic cells (moDCs)?
A1: PRE-084 Hydrochloride acts as a high-affinity agonist of the sigma-1 receptor []. When co-administered with agents that stimulate inflammatory responses (e.g., LPS, polyI:C), PRE-084 Hydrochloride was shown to inhibit the production of pro-inflammatory cytokines (IL-1β, IL-6, TNFα) and the chemokine IL-8 in human moDCs []. Conversely, it enhanced the production of the anti-inflammatory cytokine IL-10 []. This modulation of cytokine production suggests that PRE-084 Hydrochloride, through its interaction with the sigma-1 receptor, can shift moDCs towards an anti-inflammatory phenotype. Furthermore, PRE-084 Hydrochloride was shown to suppress the T-cell activating capacity of moDCs, specifically reducing the differentiation of Th1 and Th17 inflammatory effector T-cells [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-{3-[4-(3,4-Dichloro-benzyl)-morpholin-2-ylmethyl]-ureidomethyl}-benzamide](/img/structure/B1354024.png)
![2-[(Cyclobutylcarbonyl)amino]acetic acid](/img/structure/B1354025.png)
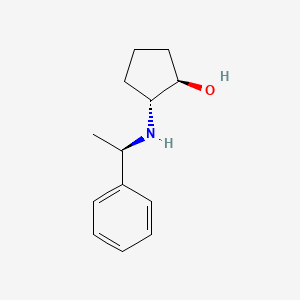
![N-[(2S,3R,4R,5R,6R)-2-[(6-Chloro-1H-indol-3-YL)oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-YL]acetamide](/img/structure/B1354032.png)
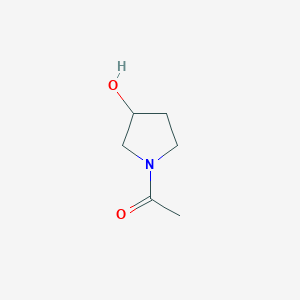

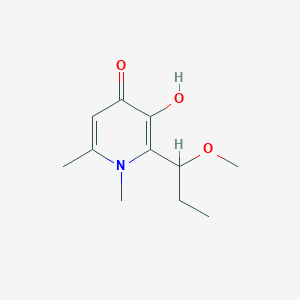
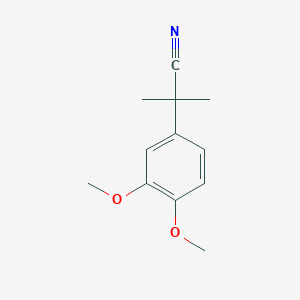

![2-[4-(Trifluoromethyl)phenyl]propanoic acid](/img/structure/B1354047.png)
![Acetamide, N-[4-[[(4,5-dimethyl-3-isoxazolyl)amino]sulfonyl]phenyl]-](/img/structure/B1354049.png)
